molecular formula C6H12N2O B1475984 1-(3-Aminoazetidin-1-yl)propan-2-one CAS No. 2098122-25-7

1-(3-Aminoazetidin-1-yl)propan-2-one

Cat. No.: B1475984
CAS No.: 2098122-25-7
M. Wt: 128.17 g/mol
InChI Key: LNQOGHFROZWKAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(3-Aminoazetidin-1-yl)propan-2-one” can be achieved by several different methods, including the condensation of glycine and acetaldehyde, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines.


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12N2O. The molecular weight is 128.17 g/mol.


Chemical Reactions Analysis

The compound is known to react with strong acids and bases, as well as with oxidizing agents and reducing agents.


Physical and Chemical Properties Analysis

“this compound” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C. The compound is stable under normal conditions and is relatively inert towards most reagents.

Scientific Research Applications

Gold(I)-Catalyzed Intermolecular Cycloadditions
One notable application of a compound closely related to 1-(3-Aminoazetidin-1-yl)propan-2-one is in the realm of gold(I)-catalyzed intermolecular [2+2] cycloadditions, utilizing 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one as an efficient two-carbon partner. This transformation facilitates a simple and practical approach to producing highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).

Fluorescent Markers from Industrial Waste
Another study explored the synthesis of fluorescent markers using compounds synthesized from cardanol and glycerol, demonstrating potential applications in biodiesel quality control. These compounds showed low acute toxicity across various biological models, suggesting their safe use as fluorescent markers (Pelizaro et al., 2019).

Antifungal Activity
Research into the synthesis and in vitro antifungal evaluation of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols indicates potential for antifungal applications. These compounds have been shown to exhibit activity against Candida albicans, suggesting a mechanism of action involving inhibition of 14α-demethylase (Guillon et al., 2011).

Gewald and Dimroth Reactions
1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones have been utilized as ketomethylenic reagents for Gewald and Dimroth reactions, demonstrating their reactivity in such anion reactions for constructing 1,2,3-triazole and thiophene frameworks, offering pathways to synthesize compounds with potential biological activities (Pokhodylo & Shyyka, 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)2-8-3-6(7)4-8/h6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQOGHFROZWKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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